3-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)propan-1-one
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Overview
Description
3-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound that features a benzoxazole ring, a morpholine ring, and a propanone group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole ring can be functionalized with a thiol group, followed by reaction with a suitable alkylating agent to introduce the sulfanyl group.
Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Propanone Group Addition:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The benzoxazole and morpholine rings may participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Thioethers: Compounds with sulfanyl groups.
Uniqueness
The uniqueness of 3-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)propan-1-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-13(16-6-8-18-9-7-16)5-10-20-14-15-11-3-1-2-4-12(11)19-14/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQOVGSSKZNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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